Alstonic acid B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

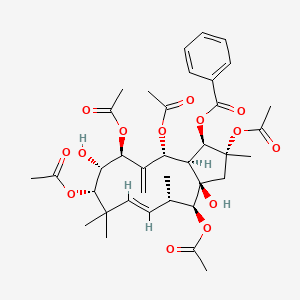

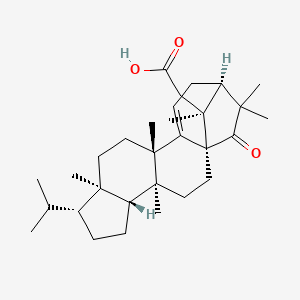

Alstonic acid B is a natural compound isolated from the herbs of Alstonia scholaris . It is a type of triterpenoid .

Molecular Structure Analysis

The molecular formula of Alstonic acid B is C30H46O3 . Its molecular weight is 454.7 g/mol . The chemical name is 2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid .Physical And Chemical Properties Analysis

Alstonic acid B appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Antimalarial Drug Development

Alstonic acid B, derived from the Alstonia genus, has shown potential in the development of antimalarial drugs. The Alstonia boonei species is already listed in the African pharmacopoeia for its antimalarial properties . Research into Alstonic acid B could lead to the discovery of new antimalarial compounds that are more effective and have fewer side effects than current treatments.

Respiratory Disease Treatment

In China, formulations containing leaves from the Alstonia scholaris, which may include Alstonic acid B, are used to treat cough and fever symptoms . The compound’s involvement in the treatment of respiratory diseases is supported by the approval of phase I/II clinical trials by the China Food and Drug Administration for a botanical drug derived from A. scholaris leaves .

Antiviral Activity

Alstonic acid B could contribute to the development of new antiviral medications. Strictamine, an indole alkaloid isolated from A. scholaris, exhibited in vitro antiviral activity comparable to acyclovir . This suggests that Alstonic acid B and related compounds could be valuable in creating treatments for viral infections.

Antioxidant Applications

The Alstonia genus, which includes Alstonic acid B, has been identified to contain compounds with significant antioxidant properties . These properties are crucial in pharmaceutical applications where oxidative stress is a contributing factor, such as in the prevention of chronic diseases and aging.

Anti-Cancer Research

Secondary metabolites from the Alstonia genus, potentially including Alstonic acid B, have shown positive results when employed as anti-cancer agents . Further research into these compounds could lead to the development of novel cancer therapies that target specific pathways or mechanisms unique to cancer cells.

Anti-Arthritic Potential

The diverse phytochemicals present in the Alstonia genus, like Alstonic acid B, have demonstrated promising results in anti-arthritic applications . Investigating these compounds could lead to new treatments for arthritis that reduce inflammation and pain without the side effects associated with current medications.

Safety and Hazards

Mecanismo De Acción

- Alstonic acid B primarily targets specific cellular components or proteins within the body. Unfortunately, detailed information about its exact targets is limited in the available literature .

- However, we do know that it belongs to the class of triterpenoids and is found in the hydro-alcoholic extract of Alstonia scholaris leaves .

Target of Action

Propiedades

IUPAC Name |

2-[(1R,4S,5R,8R,9R,12S,16R,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18(2)19-9-10-21-26(19,5)13-14-28(7)22-12-11-20-25(3,4)24(33)30(22,16-15-27(21,28)6)29(20,8)17-23(31)32/h12,18-21H,9-11,13-17H2,1-8H3,(H,31,32)/t19-,20+,21-,26-,27+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCBXRKYKJHHMS-ALFWALAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC45C3=CCC(C4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@]45C3=CC[C@H]([C@]4(C)CC(=O)O)C(C5=O)(C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)

![(2',2',3',3',4',4',5',5'-Octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B1151628.png)

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151635.png)

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151637.png)